

Application Notes and Protocols for the Fabrication of Flexible Temperature Sensors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Black 305**

Cat. No.: **B3046760**

[Get Quote](#)

Note on "**Black 305**": Extensive research did not yield any scientific or industrial literature detailing the use of a material designated "**Black 305**" for the fabrication of flexible temperature sensors. A substance named "**BLACK 305**" has been identified as a fluoran-based black color former used in thermal and carbonless paper applications[1]. The chemical properties of this color former (C₃₇H₄₀N₂O₃) are not indicative of the necessary electrical or thermal characteristics required for temperature sensing applications[1][2]. Separately, Stainless Steel 305 (SS 305) is a chromium-nickel austenitic stainless steel with defined thermal and electrical properties[3][4][5][6][7][8][9][10]. While metals can be used in temperature sensors, the fabrication of truly flexible sensors often relies on composite materials that offer greater mechanical compliance.

Given the lack of information on "**Black 305**" for this application, these notes will focus on a prevalent and well-documented method for fabricating flexible temperature sensors using a carbon-based conductive polymer composite. This approach is highly relevant for researchers, scientists, and drug development professionals interested in developing flexible electronic devices for applications such as wearable health monitoring and electronic skin[11][12][13][14][15].

Introduction to Flexible Temperature Sensors

Flexible temperature sensors are devices that can conform to curved and dynamic surfaces, making them ideal for monitoring temperature on human skin, in soft robotics, and for various industrial applications[13][14]. These sensors are typically fabricated using temperature-

sensitive materials deposited on flexible substrates[16]. Common sensing materials include carbon nanomaterials (like graphene and carbon nanotubes), conductive polymers, and metal nanoparticles, which are often dispersed within a flexible polymer matrix[11][15][16]. The working principle of many flexible temperature sensors is based on the change in electrical resistance with temperature, characterized by the Temperature Coefficient of Resistance (TCR) [11].

Materials and Methods

This section details the materials and protocols for fabricating a flexible temperature sensor using a screen-printable composite of graphite and an acrylate copolymer. This method is chosen for its scalability and the high Temperature Coefficient of Resistance (TCR) achievable with such composites[17].

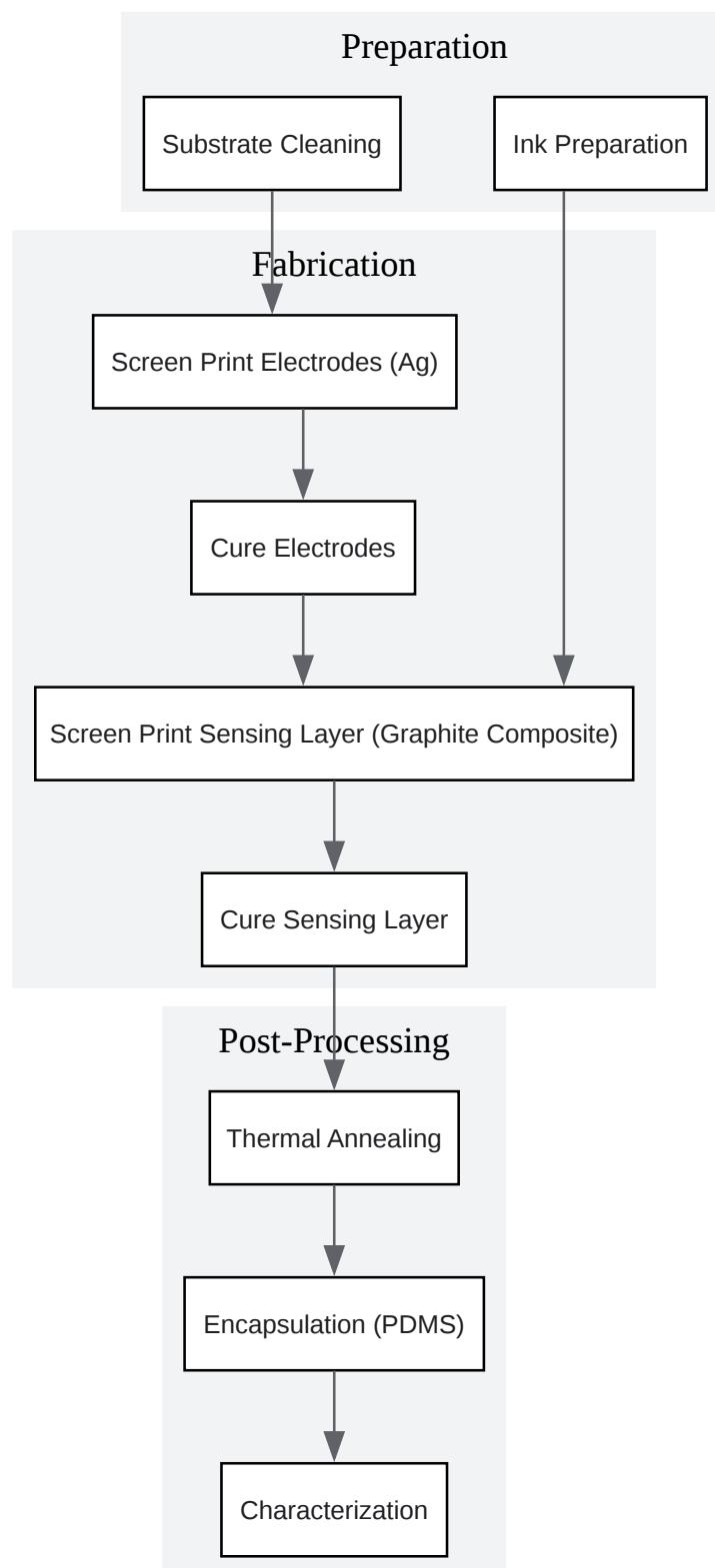
Materials

- Substrate: Polyimide (PI) film (e.g., Kapton) or Polyethylene terephthalate (PET)[18]
- Conductive Ink (Sensing Layer): A composite of graphite powder and acrylate copolymer (AC) resin.
- Conductive Ink (Electrodes and Interconnects): Silver (Ag) nanoparticle ink[18].
- Encapsulation Layer: Polydimethylsiloxane (PDMS) or another flexible, biocompatible polymer.
- Solvents: Appropriate solvents for ink viscosity adjustment (e.g., terpineol for silver ink).
- Screen Printing Equipment: A semi-automatic screen printer with a squeegee[19].
- Curing/Annealing Equipment: A convection oven or a hot plate.

Experimental Protocols

- Mixing: Prepare a conductive composite by thoroughly mixing graphite (Gr) fillers with an acrylate copolymer (AC) resin[17]. The weight ratio of graphite to the polymer matrix is a critical parameter that influences the final electrical properties of the sensor.

- Homogenization: Use a planetary mixer or a similar high-shear mixing apparatus to ensure a uniform dispersion of the graphite particles within the polymer matrix.
- Viscosity Adjustment: Adjust the viscosity of the ink to be suitable for screen printing. This may involve the addition of a compatible solvent.
- Substrate Preparation: Clean the flexible substrate (e.g., PI film) with isopropyl alcohol and deionized water, followed by drying with nitrogen gas to remove any surface contaminants.
- Printing of Electrodes: Screen print the silver ink onto the flexible substrate to form the desired electrode pattern (e.g., interdigitated electrodes). The screen should have a high mesh count for better resolution[19].
- Curing of Electrodes: Cure the printed silver electrodes in a convection oven according to the ink manufacturer's specifications (e.g., 120°C for 30 minutes)[19].
- Printing of the Sensing Layer: Align the substrate and screen print the graphite-acrylate composite ink over the electrodes to form the active sensing layer.
- Curing of the Sensing Layer: Cure the sensing layer in an oven. The curing temperature and time will depend on the specific polymer used.
- Thermal Annealing (Optional but Recommended): Annealing the device at a moderate temperature (e.g., 100°C) can improve the sensor's performance and uniformity by promoting the rearrangement of graphite particles and forming more stable conductive pathways[17].
- Encapsulation: Apply a layer of PDMS over the active area of the sensor to protect it from environmental factors and mechanical strain. Cure the PDMS according to the manufacturer's instructions.


Characterization and Performance Data

The performance of flexible temperature sensors is evaluated based on several key parameters. Below is a summary of typical performance metrics for various types of flexible temperature sensors reported in the literature.

Sensor Material	Substrate	Sensitivity (TCR)	Response Time	Operating Range	Reference
Polysilicon Thermistors	PI	-0.0031 °C ⁻¹	1.5 s	30-45 °C	[11][12]
CNTs/pNIPA M/PEDOT:PS S	PDMS	2.6% °C ⁻¹	-	25-40 °C	[11][12]
Copper Film	-	~0.0027 °C ⁻¹	-	-	[11]
Platinum Film	-	~0.00273 °C ⁻¹	-	-	[11]
rGO-PHB Composite	-	0.008 /°C	-	-	[20]
PEDOT:PSS/ CNT	-	-	Fast	-30 to 90 °C	[21]
Graphite- Acrylate Composite	-	High	-	Human Body Temp.	[17]

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for fabricating a screen-printed flexible temperature sensor.

Sensor Structure

Encapsulation Layer (PDMS)	Sensing Layer (Graphite Composite)	Electrodes (Ag)	Flexible Substrate (PI)
----------------------------	------------------------------------	-----------------	-------------------------

[Click to download full resolution via product page](#)

Caption: Layered structure of a typical flexible temperature sensor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nagaseamerica.com [nagaseamerica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hpmetals.com [hpmetals.com]
- 4. steelprogroup.com [steelprogroup.com]
- 5. nks.com [nks.com]
- 6. venuswires.com [venuswires.com]
- 7. d2ykdomew87jzd.cloudfront.net [d2ykdomew87jzd.cloudfront.net]
- 8. azom.com [azom.com]
- 9. steelprogroup.com [steelprogroup.com]
- 10. upmet.com [upmet.com]
- 11. [Frontiers | Flexible Temperature Sensors](http://frontiersin.org) [frontiersin.org]
- 12. [Flexible Temperature Sensors - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 13. [Recent Advances in Flexible Temperature Sensors: Materials, Mechanism, Fabrication, and Applications - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. Flexible temperature sensors based on carbon nanomaterials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. Recent Advances in Flexible Temperature Sensors: Materials, Mechanism, Fabrication, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fabrication of Temperature Sensors with High-Performance Uniformity through Thermal Annealing [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Fabrication of Flexible Temperature Sensors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3046760#fabrication-of-flexible-temperature-sensors-with-black-305\]](https://www.benchchem.com/product/b3046760#fabrication-of-flexible-temperature-sensors-with-black-305)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

